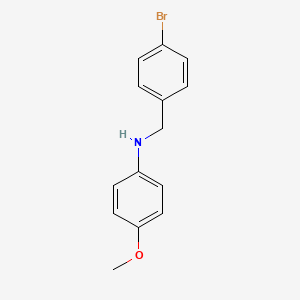

(4-bromobenzyl)(4-methoxyphenyl)amine

Description

(4-Bromobenzyl)(4-methoxyphenyl)amine is a secondary amine featuring a 4-bromobenzyl group and a 4-methoxyphenyl substituent. The bromine atom at the para position of the benzyl group introduces electron-withdrawing effects, while the methoxy group on the aryl ring provides electron-donating properties. The compound is structurally analogous to diarylamines used in optoelectronic materials and pharmaceuticals, where substituent positioning critically modulates functionality .

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHGPZICGRYMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups in the target compound create a polarized amine center, enhancing nucleophilicity compared to alkyl-substituted analogues like N-isopropyl-(4-bromobenzyl)amine .

- Optoelectronic Applications : Bis(4-methoxyphenyl)amine derivatives (e.g., in ) are used in hole-transport materials; bromine substitution in the target compound could alter charge transport efficiency .

Key Observations :

- The target compound can be synthesized via Buchwald-Hartwig amination , leveraging palladium catalysts to couple 4-bromobenzyl halides with 4-methoxyaniline derivatives . This method contrasts with greener approaches (e.g., lemon juice-mediated imine synthesis in ), which may offer sustainability benefits but lower yields.

- Bromine substituents enhance reactivity in cross-coupling reactions compared to non-halogenated analogues, as seen in ’s dye synthesis .

Table 3: Property Comparison

Key Observations :

- Antiproliferative activity in related compounds (e.g., ) suggests the target compound could be explored for anticancer applications, though its efficacy may depend on substituent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.